molecular formula C10H21NO4 B13419247 (2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No.: B13419247
M. Wt: 219.28 g/mol
InChI Key: UQRORFVVSGFNRO-AXTSPUMRSA-N
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Description

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound with a piperidine ring structure It is characterized by the presence of multiple hydroxyl groups and a butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves the use of starting materials such as piperidine derivatives and butyl halides. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions. The hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. The use of catalysts and optimized reaction conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, such as ketones, carboxylic acids, alcohols, and amines .

Scientific Research Applications

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or as a precursor to pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the piperidine ring play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may inhibit enzyme activity or modulate receptor function, leading to various physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its butyl side chain also differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8-,9+,10+/m0/s1

InChI Key

UQRORFVVSGFNRO-AXTSPUMRSA-N

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@@H]1CO)O)O)O

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O

Origin of Product

United States

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